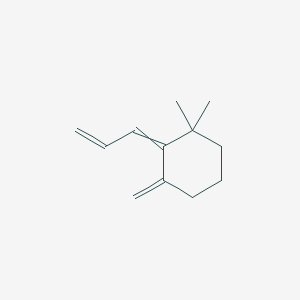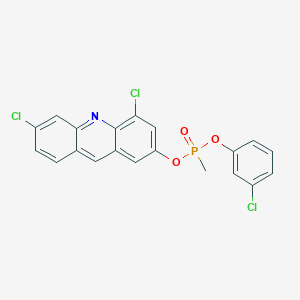
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate is a complex organic compound that features a chlorinated phenyl group, a dichloroacridine moiety, and a methylphosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate typically involves multiple steps, starting with the preparation of the chlorinated phenyl and acridine intermediates. The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride. The acridine moiety is often synthesized via cyclization reactions involving appropriate precursors.
The final step involves the coupling of the chlorinated phenyl and acridine intermediates with a methylphosphonate group. This can be achieved through a variety of methods, including the use of phosphonylating agents such as dimethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and acridine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or acridine derivatives.
Scientific Research Applications
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate: is similar to other chlorinated phenyl and acridine derivatives, such as:
Uniqueness
- The presence of the methylphosphonate group in this compound imparts unique chemical and physical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Properties
CAS No. |
92179-50-5 |
|---|---|
Molecular Formula |
C20H13Cl3NO3P |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4,6-dichloro-2-[(3-chlorophenoxy)-methylphosphoryl]oxyacridine |
InChI |
InChI=1S/C20H13Cl3NO3P/c1-28(25,26-16-4-2-3-14(21)9-16)27-17-8-13-7-12-5-6-15(22)10-19(12)24-20(13)18(23)11-17/h2-11H,1H3 |
InChI Key |
VJZDYQORIUESAU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC(=CC=C1)Cl)OC2=CC(=C3C(=C2)C=C4C=CC(=CC4=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




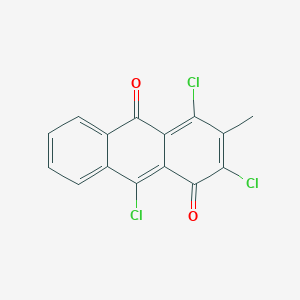
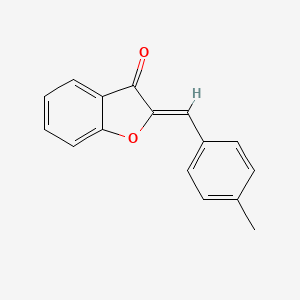
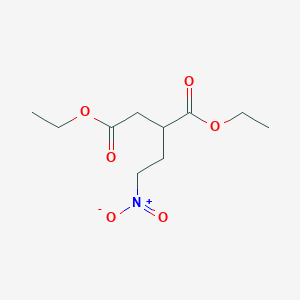
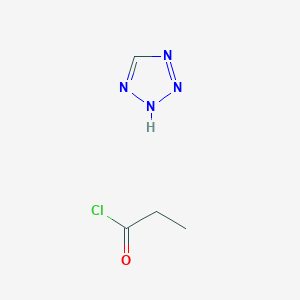
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
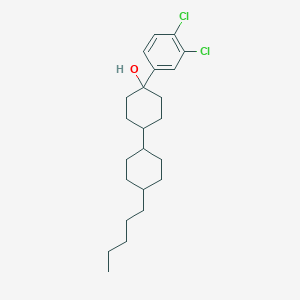

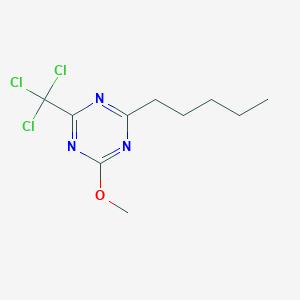
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
